Dihydrotetrabenazine

Descripción general

Descripción

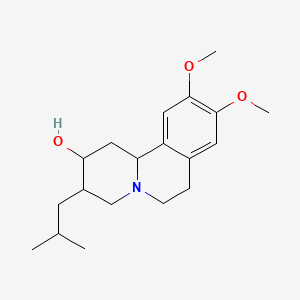

Dihydrotetrabenazine (DTBZ) is an organic compound with the chemical formula C19H29NO3 . It is a close analog of tetrabenazine and its derivatives, when labeled with positron-emitting isotopes such as carbon-11 and fluorine-18, are used as PET radioligands for examining VMAT2 .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One such method involves the reduction of tetrabenazine with sodium borohydride in ethanol . Another approach utilizes Sodeoka’s palladium-catalyzed asymmetric malonate addition to set the initial stereocenter followed by a number of diastereoselective transformations to incorporate the remaining asymmetric centers .Molecular Structure Analysis

DTBZ crystallizes in the monoclinic system, space group . There are three rings in the structure, namely benzene ring and two nitrogen-containing six-membered rings . An X-ray crystal structure analysis of (-)-alpha-9-O-desmethylthis compound gave an absolute structure of that compound as the 2S, 3S, 11bS isomer .Chemical Reactions Analysis

The synthesis of this compound involves a series of chemical reactions. The initial step involves the reduction of tetrabenazine with sodium borohydride in ethanol . This is followed by a series of diastereoselective transformations to incorporate the remaining asymmetric centers .Physical and Chemical Properties Analysis

DTBZ is a member of isoquinolines with a molecular weight of 319.4 g/mol . Its IUPAC name is 9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol .Aplicaciones Científicas De Investigación

Pharmacological Activity : DTBZ is the major pharmacologically active form of tetrabenazine (TBZ), approved by the FDA for treating chorea associated with Huntington's disease (HD) (Zhangyu Yao et al., 2010).

Monoamine Vesicular Transporter Studies : DTBZ is a high-affinity ligand of the monoamine vesicular transporter. It has been used in autoradiography to study the development of monoaminergic synaptic vesicles in the rat brain (I. Leroux-Nicollet et al., 1990).

Neurotoxicity Research : [3H]DTBZ is utilized to characterize the integrity of monoaminergic nerve terminals in experimental animals and humans, especially in the context of neurotoxicity from substances like methamphetamine or MPTP (K. Hogan et al., 2000).

Imaging in Neurodegenerative Diseases : DTBZ, when labeled with radioisotopes like (11)C or (18)F, is used for imaging the expression of VMAT2 in neurodegenerative diseases or pancreatic beta-cell studies (Amit Kumar et al., 2014).

Characterization of Monoamine Carrier : DTBZ binds specifically to the monoamine carrier of chromaffin granule membrane, making it a useful tool in studying vesicular monoamine carriers (D. Scherman et al., 1983).

Dopaminergic Denervation Studies : DTBZ binding has been used to visualize and quantify dopaminergic nerve terminals integrity in the striatum (Y. Masuo et al., 1990).

PET Imaging in Parkinson's Disease : DTBZ PET imaging has been employed to detect nigrostriatal changes associated with early, untreated Parkinson's disease (W. Martin et al., 2008).

Mecanismo De Acción

Target of Action

Dihydrotetrabenazine (DTBZ) primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a membrane-bound protein that plays a crucial role in the transportation of monoamines, such as dopamine, serotonin, norepinephrine, and histamine, from the cytoplasm into presynaptic storage .

Mode of Action

DTBZ acts as a reversible inhibitor of VMAT2 . It binds to VMAT2 and inhibits its function, leading to a decrease in the uptake of monoamines into synaptic vesicles . This results in the depletion of monoamine neurotransmitters, including dopamine, serotonin, norepinephrine, and histamine, from the nerve terminals .

Biochemical Pathways

The inhibition of VMAT2 by DTBZ affects the monoaminergic signaling pathways. By depleting the levels of monoamines in the nerve terminals, DTBZ disrupts the normal functioning of these pathways . The downstream effects of this disruption can vary depending on the specific monoamine that is depleted and the region of the brain where this depletion occurs.

Pharmacokinetics

The pharmacokinetics of DTBZ involves its metabolism into active metabolites, alpha-dihydrotetrabenazine (α-HTBZ) and beta-dihydrotetrabenazine (β-HTBZ) . The metabolic pathway of deutetrabenazine, a deuterated form of tetrabenazine, is identical to that of tetrabenazine . The specific deuteration in deutetrabenazine slows the conversion of the active metabolites to inactive products, resulting in a nearly doubled mean half-life and a more than twofold increase in overall exposure . This allows for less frequent dosing and a lower daily dose with improvement in tolerability .

Result of Action

The molecular and cellular effects of DTBZ’s action primarily involve the depletion of monoamines in the nerve terminals. This can lead to changes in neurotransmission and potentially alleviate symptoms associated with conditions like Huntington’s disease and tardive dyskinesia, which are characterized by hyperactive dopaminergic neurotransmission .

Action Environment

The action, efficacy, and stability of DTBZ can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit CYP2D6, an enzyme involved in the metabolism of DTBZ, can affect the pharmacokinetics and consequently the efficacy of DTBZ . Additionally, individual variations in CYP2D6 activity can also impact the pharmacokinetics of DTBZ .

Direcciones Futuras

Research into DTBZ and its derivatives continues to be of interest, particularly in the context of their use as PET radioligands for examining VMAT2 . Future research should aim to eliminate TD as a consequence of antipsychotic treatment and develop interventions to reverse TD . A novel series of DTBZ derivative analogs were designed and synthesized to evaluate their effects on DTBZ binding and DA uptake at VMAT2 .

Análisis Bioquímico

Biochemical Properties

Dihydrotetrabenazine plays a crucial role in biochemical reactions by inhibiting the vesicular monoamine transporter 2. This inhibition leads to the depletion of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine from synaptic vesicles. The interaction of this compound with vesicular monoamine transporter 2 is characterized by high-affinity binding, which prevents the uptake of these neurotransmitters into synaptic vesicles, thereby reducing their availability for release into the synaptic cleft .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly neurons. By depleting monoamine neurotransmitters, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The reduction in neurotransmitter levels can lead to decreased neuronal excitability and altered synaptic transmission, which are critical for managing hyperkinetic movement disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to vesicular monoamine transporter 2, leading to the inhibition of neurotransmitter uptake into synaptic vesicles. This action results in the depletion of serotonin, norepinephrine, and dopamine from presynaptic neurons. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in neurotransmitter synthesis and release .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained depletion of monoamine neurotransmitters, which may result in long-term alterations in neuronal function and behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces hyperkinetic movements without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including severe depletion of neurotransmitters and potential neurotoxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion from tetrabenazine and subsequent interactions with various enzymes and cofactors. The primary metabolic pathway involves the reduction of tetrabenazine to this compound, which is then further metabolized by enzymes such as cytochrome P450. These metabolic processes can influence the levels of this compound and its metabolites, affecting its overall pharmacological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, particularly the brain. The distribution of this compound is crucial for its therapeutic effects, as it needs to reach and interact with vesicular monoamine transporter 2 in neurons .

Subcellular Localization

This compound is primarily localized in the synaptic vesicles of neurons, where it exerts its inhibitory effects on vesicular monoamine transporter 2. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization within neurons. This localization is essential for the effective depletion of monoamine neurotransmitters and the management of hyperkinetic movement disorders .

Propiedades

IUPAC Name |

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956148 | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-75-9, 171598-74-6 | |

| Record name | Dihydrotetrabenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-2-hydroxy-1-(phenylmethyl)propy](/img/no-structure.png)

![6-[2-(Ethylamino)propyl]benzofuran](/img/structure/B1144924.png)

![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)